

Spectroscopic Profile of 6-Nitro-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 6-Nitro-1-indanone

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This technical guide provides a comprehensive overview of the spectroscopic properties of **6-Nitro-1-indanone**, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectral characterization.

While specific experimental spectra for **6-Nitro-1-indanone** are not readily available in the public domain, this guide furnishes predicted spectroscopic data based on the analysis of structurally similar compounds. These predictions offer valuable guidance for the identification and characterization of **6-Nitro-1-indanone** in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **6-Nitro-1-indanone**.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.45	d	1H	Ar-H
~8.20	dd	1H	Ar-H
~7.60	d	1H	Ar-H
~3.25	t	2H	-CH ₂ -
~2.80	t	2H	-CH ₂ -CO

Note: Predicted chemical shifts are based on the analysis of 1-indanone and nitro-substituted aromatic compounds. The exact chemical shifts and coupling constants may vary based on experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~205.0	C=O
~150.0	Ar-C-NO ₂
~145.0	Ar-C
~138.0	Ar-C
~128.0	Ar-CH
~125.0	Ar-CH
~122.0	Ar-CH
~36.0	-CH ₂ -CO
~26.0	-CH ₂ -

Note: Predicted chemical shifts are based on the analysis of 1-indanone and its derivatives.

Table 3: Predicted Key IR Absorption Frequencies (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1710	Strong	C=O stretch
~1600	Medium	Aromatic C=C stretch
~1520	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~3100	Weak	Aromatic C-H stretch
~2900	Weak	Aliphatic C-H stretch

Note: Predicted absorption frequencies are based on characteristic vibrational modes of ketones, nitro compounds, and aromatic systems.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
177	High	[M] ⁺ (Molecular Ion)
147	Medium	[M - NO] ⁺
131	Medium	[M - NO ₂] ⁺
103	High	[M - NO ₂ - CO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, representing standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **6-Nitro-1-indanone** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

^1H NMR Spectroscopy:

- Instrument: 500 MHz NMR Spectrometer
- Pulse Sequence: Standard single-pulse zg30
- Number of Scans: 16
- Acquisition Time: 3.98 seconds
- Relaxation Delay: 1.0 second

^{13}C NMR Spectroscopy:

- Instrument: 125 MHz NMR Spectrometer
- Pulse Sequence: Proton-decoupled zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.09 seconds
- Relaxation Delay: 2.0 seconds

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **6-Nitro-1-indanone** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Mass Spectrometry (MS)

Sample Introduction and Ionization:

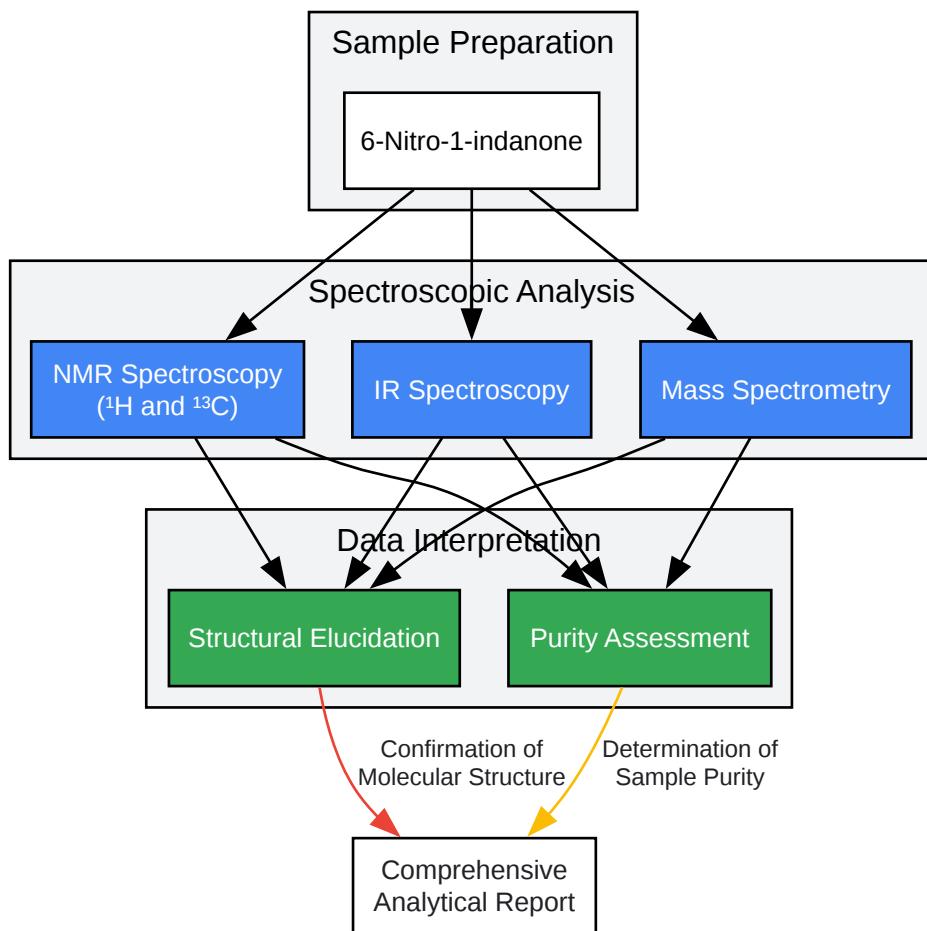
- Introduce a small amount of the **6-Nitro-1-indanone** sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-500
- Ion Source Temperature: 200°C

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **6-Nitro-1-indanone**.



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Spectroscopic analysis workflow for **6-Nitro-1-indanone**.

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